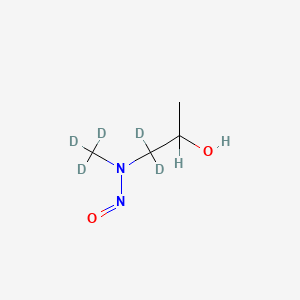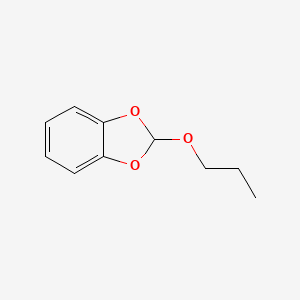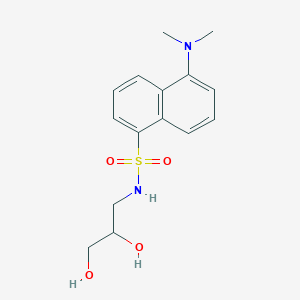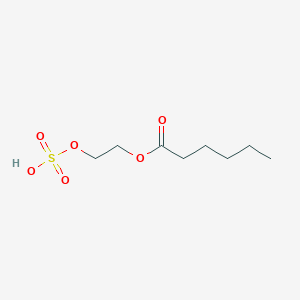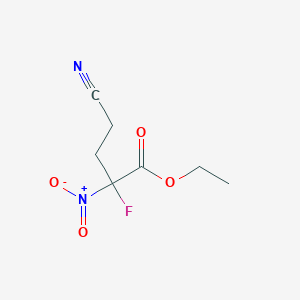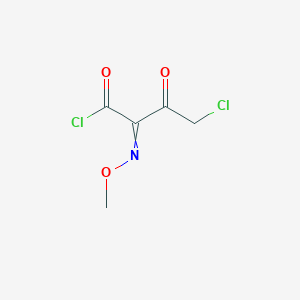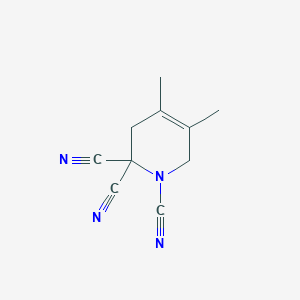![molecular formula C13H20O7 B14308163 Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol CAS No. 111635-73-5](/img/structure/B14308163.png)
Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol is an organic compound with the molecular formula C₁₃H₁₈O₄ This compound features a benzene ring substituted with a methoxy group, a hydroxymethyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methoxybenzaldehyde and acetic anhydride.
Reaction Steps:
Industrial Production Methods
In industrial settings, the synthesis of acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The acetic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-(carboxymethyl)-2-methoxybenzoic acid.
Reduction: 3-(hydroxymethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its structural features enable it to interact with various biological molecules, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl and methoxy groups facilitate binding to active sites, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(hydroxymethyl)-2-methoxybenzoic acid: Similar structure but lacks the acetic acid moiety.
2-methoxybenzyl alcohol: Contains the methoxy group and hydroxymethyl group but lacks the acetic acid moiety.
3-methoxybenzaldehyde: Contains the methoxy group but lacks the hydroxymethyl and acetic acid moieties.
Uniqueness
Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol is unique due to the presence of all three functional groups: methoxy, hydroxymethyl, and acetic acid. This combination of functional groups provides a versatile platform for chemical modifications and interactions, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
111635-73-5 |
|---|---|
Formule moléculaire |
C13H20O7 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol |
InChI |
InChI=1S/C9H12O3.2C2H4O2/c1-12-9-7(5-10)3-2-4-8(9)6-11;2*1-2(3)4/h2-4,10-11H,5-6H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
BAZFMSLJMKXHJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.COC1=C(C=CC=C1CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


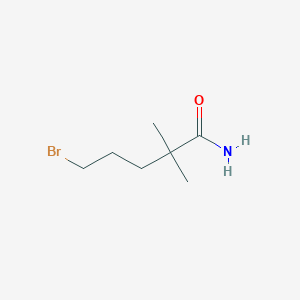

![Ethyl 4-[(1H-pyrazolo[4,3-b]pyridin-7-yl)amino]butanoate](/img/structure/B14308092.png)
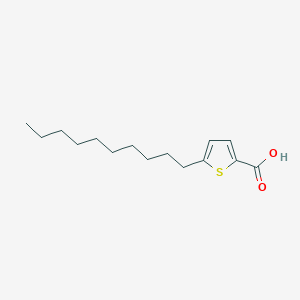
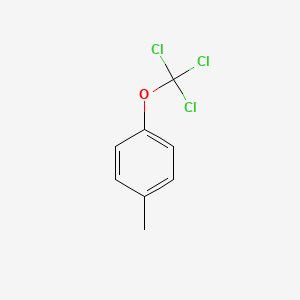
![{[1,1'-Biphenyl]-2,2'-diylbis[methylene(phenylphosphanediyl)]}bis(phenylmethanone)](/img/structure/B14308109.png)
![[2-(Ethoxycarbonyl)-3,6-dihydro-2H-thiopyran-3-yl]acetic acid](/img/structure/B14308112.png)
